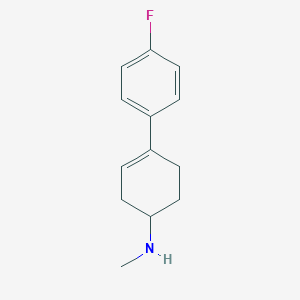

4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine

Description

N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine is an organic compound that features a cyclohexene ring substituted with a p-fluorophenyl group and an N-methylamine group

Properties

CAS No. |

64011-55-8 |

|---|---|

Molecular Formula |

C13H16FN |

Molecular Weight |

205.27 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-N-methylcyclohex-3-en-1-amine |

InChI |

InChI=1S/C13H16FN/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-4,6-7,13,15H,5,8-9H2,1H3 |

InChI Key |

LDJJKBNMNLNRLP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC(=CC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

Introduction of the p-Fluorophenyl Group: The p-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using p-fluorobenzene and an appropriate alkylating agent.

N-Methylation: The amine group is methylated using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Cyclohexane derivatives

Substitution: Secondary or tertiary amines

Scientific Research Applications

N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-4-(p-chlorophenyl)-3-cyclohexen-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

N-Methyl-4-(p-bromophenyl)-3-cyclohexen-1-amine: Similar structure but with a bromine atom instead of a fluorine atom.

N-Methyl-4-(p-iodophenyl)-3-cyclohexen-1-amine: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine, with the chemical formula C13H16FN and a molecular weight of 205.27 g/mol, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16FN

- Molecular Weight : 205.27 g/mol

- CAS Number : 64011-55-8

- Rotatable Bond Count : 2

Structure

The compound features a cyclohexene ring substituted with a p-fluorophenyl group and a methylamine moiety, which influences its biological interactions.

Research indicates that compounds similar to 4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the fluorine atom in the p-fluorophenyl group can enhance lipophilicity and receptor binding affinity.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects. This is hypothesized to be due to its ability to modulate serotonin levels in the brain.

- CYP450 Interaction : The compound may influence cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. Fluorinated compounds often show altered metabolic profiles, potentially leading to reduced side effects or enhanced efficacy in therapeutic settings .

Toxicity Profile

The toxicity of 4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine is not extensively documented. However, as with many amines, potential neurotoxicity and hepatotoxicity should be considered during therapeutic development.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry investigated the antidepressant properties of various cyclohexene derivatives. The findings indicated that compounds with similar structures to 4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine showed significant reductions in depressive behaviors in animal models .

Study 2: Metabolic Pathway Analysis

Another research article focused on the metabolic pathways involving fluorinated compounds. It was found that the introduction of fluorine alters the metabolic stability of amines, which could lead to increased bioavailability and prolonged action in vivo .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling a fluorophenyl moiety to a cyclohexenylamine scaffold via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, describes a similar compound synthesized by imine formation between a fluorophenyl group and a cyclohexene-derived amine. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Reaction progress can be monitored using TLC or HPLC (C18 columns, as in ) to ensure high yield (>80%) and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals:

- Fluorophenyl protons (δ 6.8–7.2 ppm, doublets due to ) .

- Cyclohexene ring protons (δ 5.4–5.8 ppm, multiplet for the double bond) .

- IR : Confirm N–H stretching (3300–3500 cm) and C–F vibrations (1100–1250 cm) .

- MS : Look for molecular ion peaks matching the molecular formula (CHFN) and fragmentation patterns (e.g., loss of the fluorophenyl group) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the cyclohexene ring of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides precise bond lengths and angles. For example, in , a similar fluorophenyl compound showed a chair conformation for the cyclohexene ring with C–C bond lengths of 1.50–1.54 Å. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.06 ensures accuracy. Disordered positions (e.g., methyl groups) can be modeled using PART instructions in SHELX .

Q. What strategies address discrepancies between computational (DFT) and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., B3LYP/6-31G*) by comparing calculated vs. observed NMR chemical shifts. Adjust solvent parameters (PCM model) to match experimental conditions .

- Step 2 : For IR discrepancies, re-examine vibrational mode assignments using Gaussian 15. Anharmonic corrections may reduce errors in C–F stretching frequencies .

- Step 3 : Cross-reference with crystallographic data (e.g., ) to resolve ambiguities in stereochemistry .

Q. How can spectrofluorometry determine the fluorescence properties of this compound, and what factors influence quantum yield?

- Methodological Answer : Use a spectrofluorometer with λ = 280 nm (fluorophenyl absorption band) and measure emission between 300–400 nm. Quantum yield (Φ) is calculated via comparative method using quinine sulfate as a standard. Factors affecting Φ:

- Solvent polarity (higher polarity reduces Φ due to solvatochromism) .

- Substituent effects: Electron-withdrawing groups (e.g., -F) enhance conjugation and Φ .

Data Analysis and Contradiction Resolution

Q. How should researchers handle conflicting crystallographic and NMR data regarding the compound’s stereochemistry?

- Methodological Answer :

- Scenario : NMR suggests equatorial N-methyl group, while SCXRD shows axial positioning.

- Resolution :

Re-analyze NMR NOESY data for through-space interactions between N–CH and fluorophenyl protons.

Check for crystal packing effects in SCXRD (e.g., shows intermolecular H-bonds influencing conformation) .

Perform dynamic NMR at variable temperatures to assess rotational barriers around the cyclohexene ring .

Q. What statistical methods are recommended for validating purity assays (HPLC, GC) of this compound?

- Methodological Answer :

- Use a Chromolith® RP-18e column () with UV detection at 254 nm.

- Apply ANOVA to compare batch-to-batch variability (n ≥ 3 replicates). Acceptance criteria: ≤2% RSD for peak area .

- For trace impurities, employ LC-MS with a limit of quantification (LOQ) ≤ 0.1% .

Structural and Mechanistic Insights

Q. What role does the fluorophenyl group play in the compound’s bioactivity, and how can this be probed experimentally?

- Methodological Answer :

- SAR Studies : Synthesize analogs with -Cl, -CH, or -OCH substituents. Compare binding affinities via SPR or ITC.

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ’s histone acetylation targets). Fluorine’s electronegativity may enhance H-bonding or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.